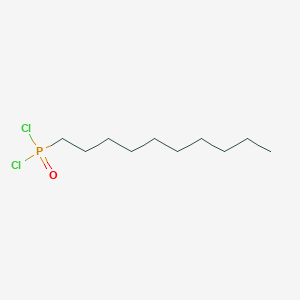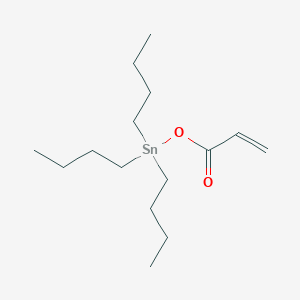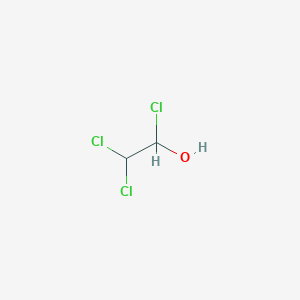
Decylphosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylphosphonic dichloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a phosphonic acid derivative that is commonly used as a coupling agent in the synthesis of peptides and other biomolecules. This compound has a wide range of applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of decylphosphonic dichloride involves the formation of a covalent bond between the compound and the target molecule. This reaction results in the coupling of the two molecules, which can then be used for various applications. The reaction is typically carried out in the presence of a base, which helps to activate the carboxylic acid group of the target molecule.
Biochemische Und Physiologische Effekte
Decylphosphonic dichloride has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, like any chemical compound, it should be handled with care and appropriate safety precautions should be taken. This compound has no known physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using decylphosphonic dichloride in lab experiments include its high reactivity, low toxicity, and ease of use. It is also relatively inexpensive and readily available. However, one limitation of this compound is that it can be difficult to handle due to its high reactivity. It should be stored in a cool, dry place and handled with care to avoid any accidents.
Zukünftige Richtungen
There are several future directions for the use of decylphosphonic dichloride in scientific research. One area of interest is the development of new coupling agents that are more efficient and easier to handle. Another direction is the use of this compound in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, decylphosphonic dichloride could be used in the preparation of new materials with unique properties, such as self-healing polymers and hydrogels. Overall, the potential applications of this compound are vast and exciting, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis of decylphosphonic dichloride involves the reaction of decanol with phosphorus pentachloride in the presence of a catalyst. This reaction results in the formation of decylphosphonic dichloride, which is then purified using various techniques such as column chromatography and recrystallization. The yield of this reaction can be improved by optimizing the reaction conditions, including the temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
Decylphosphonic dichloride is widely used in scientific research as a coupling agent in the synthesis of peptides and other biomolecules. It is also used as a crosslinking agent in the preparation of hydrogels and other materials. This compound has been shown to be effective in the conjugation of proteins and other biomolecules, making it an important tool in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
14576-66-0 |
|---|---|
Produktname |
Decylphosphonic dichloride |
Molekularformel |
C10H21Cl2OP |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI-Schlüssel |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Kanonische SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















